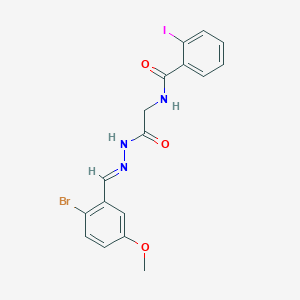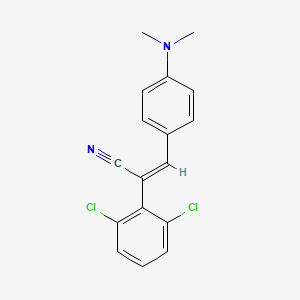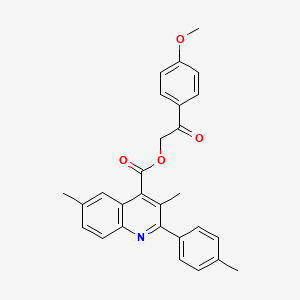![molecular formula C20H22N4O4S B12040058 Benzyl {[1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate](/img/structure/B12040058.png)
Benzyl {[1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acétate de benzyle {[1,3-diméthyl-7-(2-méthyl-2-propényl)-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-YL]sulfanyl} est un composé organique complexe de formule moléculaire C20H22N4O4S . Ce composé fait partie d'une classe de produits chimiques connus pour leurs applications diverses dans différents domaines, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acétate de benzyle {[1,3-diméthyl-7-(2-méthyl-2-propényl)-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-YL]sulfanyl} implique généralement plusieurs étapes. Une méthode courante consiste à faire réagir le chlorure de benzyle avec l'acide {[1,3-diméthyl-7-(2-méthyl-2-propényl)-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-YL]sulfanyl}acétique en présence d'une base telle que l'hydroxyde de sodium. La réaction est effectuée sous reflux pour assurer une conversion complète .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent l'utilisation de réacteurs automatisés et des mesures rigoureuses de contrôle de la qualité pour assurer la cohérence et la sécurité .
Analyse Des Réactions Chimiques
Types de réactions
L'acétate de benzyle {[1,3-diméthyl-7-(2-méthyl-2-propényl)-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-YL]sulfanyl} subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium.
Substitution : Les réactions de substitution nucléophile sont courantes, où le groupe benzyle peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrogène gazeux avec du palladium sur carbone.
Substitution : Hydroxyde de sodium ou autres bases fortes.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools .
Applications de la recherche scientifique
L'acétate de benzyle {[1,3-diméthyl-7-(2-méthyl-2-propényl)-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-YL]sulfanyl} a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le traitement de certaines maladies.
Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques fins.
Mécanisme d'action
Le mécanisme par lequel l'acétate de benzyle {[1,3-diméthyl-7-(2-méthyl-2-propényl)-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-YL]sulfanyl} exerce ses effets implique une interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes ou des récepteurs qui jouent un rôle dans diverses voies biologiques. Le mécanisme exact peut varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
Benzyl {[1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism by which Benzyl {[1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Acétate de benzyle (1,3-diméthyl-2,6-dioxo-1,2,3,6-tétrahydro-7H-purin-7-YL) : Structure similaire mais ne possède pas le groupe 2-méthyl-2-propényl.
Acétate de benzyle (8-bromo-1,3-diméthyl-2,6-dioxo-1,2,3,6-tétrahydro-7H-purin-7-YL) : Contient un atome de brome au lieu du groupe sulfanyl.
Unicité
La présence du groupe 2-méthyl-2-propényl et de la liaison sulfanyl dans l'acétate de benzyle {[1,3-diméthyl-7-(2-méthyl-2-propényl)-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-YL]sulfanyl} le rend unique par rapport aux autres composés similaires. Ces caractéristiques structurelles peuvent contribuer à sa réactivité chimique distincte et à son activité biologique potentielle .
Propriétés
Formule moléculaire |
C20H22N4O4S |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
benzyl 2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C20H22N4O4S/c1-13(2)10-24-16-17(22(3)20(27)23(4)18(16)26)21-19(24)29-12-15(25)28-11-14-8-6-5-7-9-14/h5-9H,1,10-12H2,2-4H3 |
Clé InChI |
BDDQXWMDSQKWSV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CN1C2=C(N=C1SCC(=O)OCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12039993.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12040010.png)

![1-{(E)-[(2Z)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]methyl}naphthalen-2-ol hydrobromide](/img/structure/B12040014.png)

![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040026.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12040032.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12040033.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12040041.png)



